molecular formula C16H14BrFN4S B283561 N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

Cat. No. B283561
M. Wt: 393.3 g/mol
InChI Key: XJAZEUSVKDVZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of triazole derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is not fully understood. However, it has been proposed that the compound acts by inhibiting various enzymes and signaling pathways involved in cancer cell growth, microbial growth, and inflammation.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has been shown to have various biochemical and physiological effects. Some of the major effects include:
1. Inhibition of Cancer Cell Growth: N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has been shown to inhibit the growth of various cancer cells by inducing cell cycle arrest and apoptosis.
2. Inhibition of Microbial Growth: N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has been shown to inhibit the growth of various pathogens by disrupting their cell wall and membrane.
3. Anti-inflammatory Effects: N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has been shown to have anti-inflammatory effects by inhibiting various enzymes and signaling pathways involved in inflammation.

Advantages and Limitations for Lab Experiments

N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several advantages and limitations for lab experiments. Some of the major advantages include:
1. High Potency: N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has high potency against cancer cells and pathogens, making it an attractive candidate for further research.
2. Low Toxicity: N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has low toxicity compared to other anticancer and antimicrobial agents.
Some of the major limitations include:
1. Limited Solubility: N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has limited solubility in water, which can make it difficult to administer in vivo.
2. Lack of Clinical Trials: There is a lack of clinical trials for N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine, which makes it difficult to assess its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine. Some of the major directions include:
1. Development of Novel Formulations: Researchers can develop novel formulations of N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine to improve its solubility and bioavailability.
2.

In Vivo

Studies: Researchers can conduct in vivo studies to assess the safety and efficacy of N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine in animal models.
3. Clinical Trials: Researchers can conduct clinical trials to assess the safety and efficacy of N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine in humans.
4. Mechanistic Studies: Researchers can conduct mechanistic studies to understand the exact mechanism of action of N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine.
5. Combination Therapy: Researchers can explore the potential of N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine in combination with other anticancer and antimicrobial agents to improve treatment outcomes.
Conclusion:
N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a promising chemical compound that has shown potential in various fields of scientific research. The compound has high potency against cancer cells and pathogens, low toxicity, and promising anti-inflammatory activity. However, there is a lack of clinical trials for N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine, and further research is needed to assess its safety and efficacy in humans. Future research directions include the development of novel formulations, in vivo studies, clinical trials, mechanistic studies, and combination therapy.

Synthesis Methods

The synthesis of N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves a multi-step process. The first step involves the reaction of 2-fluorobenzyl mercaptan with 4-bromobenzyl chloride in the presence of a base to form 2-fluorobenzyl 4-bromobenzyl sulfide. The second step involves the reaction of the sulfide with sodium azide in the presence of copper sulfate to form 2-fluorobenzyl 4-bromobenzyl triazole. The final step involves the reduction of the triazole with sodium borohydride to form N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine.

Scientific Research Applications

N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in various fields of scientific research. Some of the major areas of research include:
1. Anticancer Activity: N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has shown promising results in inhibiting the growth of cancer cells in various studies.
2. Antimicrobial Activity: N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has also shown significant antimicrobial activity against various pathogens.
3. Anti-inflammatory Activity: N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has shown potential anti-inflammatory activity in various studies.

properties

Molecular Formula

C16H14BrFN4S

Molecular Weight

393.3 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-3-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H14BrFN4S/c17-14-7-5-12(6-8-14)9-20-22-11-19-21-16(22)23-10-13-3-1-2-4-15(13)18/h1-8,11,20H,9-10H2

InChI Key

XJAZEUSVKDVZKC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CSC2=NN=CN2NCC3=CC=C(C=C3)Br)F

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=CN2NCC3=CC=C(C=C3)Br)F

Origin of Product

United States

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